5,7,8-Trimethoxycoumarin

Vue d'ensemble

Description

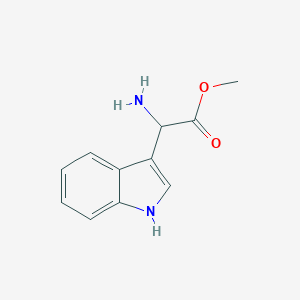

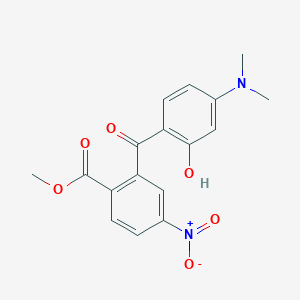

5,7,8-Trimethoxycoumarin (TMC) is a naturally occurring phenolic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. TMC is a small molecule that can be synthesized in the laboratory and has been used in a variety of research studies due to its unique properties.

Applications De Recherche Scientifique

Gastroprotective Effects : A study by Son et al. (2015) found that derivatives of 5,7,8-Trimethoxycoumarin, like 5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin, offer gastroprotective benefits with low toxicity and minimal effects on drug-metabolizing enzymes (Son et al., 2015).

Photodynamic Therapy : Zou et al. (2013) identified that a this compound derivative could be a potent agent for photodynamic therapy (PDT) in treating both superficial diseases and solid tumors (Zou et al., 2013).

Cancer Treatment Potential : Alesiani et al. (2008) demonstrated that 5,7-dimethoxycoumarin significantly reduces cell proliferation and induces differentiation in melanoma cell lines, which could be beneficial for cancer treatment (Alesiani et al., 2008).

Anti-inflammatory Properties : Taechowisan et al. (2007) reported that certain derivatives, like 5,7,4'-trimethoxy-4-phenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, exhibit in vitro anti-inflammatory actions, especially in reducing TNF-alpha formation (Taechowisan et al., 2007).

Potential Genotoxic Effects : Abel and Schimmer (1981) noted that 8,7,8-Trimethoxycoumarin could slightly increase sister chromatid exchange frequency and exhibit clastogenic activity in human lymphocytes in vitro (Abel & Schimmer, 1981).

Antibacterial Activity : Kayser and Kolodziej (1997) observed that this compound shows antibacterial activity, supporting the traditional use of certain Pelargonium species in folk medicine (Kayser & Kolodziej, 1997).

Schizophrenia Treatment : Chen et al. (2013) found that a coumarin derivative (17m) shows promise as a new class of drugs for treating schizophrenia due to its affinity for dopamine and serotonin receptors (Chen et al., 2013).

Antitubercular Potential : Tandon et al. (2011) characterized 7-Amino-4-methylcoumarin (NA5) as an effective in vitro antitubercular agent, indicating its potential as a novel drug candidate for tuberculosis treatment (Tandon et al., 2011).

Natural Occurrence : Goh et al. (1990) identified this compound in the plant Euodia latifolia, indicating its natural presence in certain plant species (Goh et al., 1990).

Chemopreventive and Anticancer Activities : Sahebkar and Iranshahi (2010) discussed the promising in vitro and in vivo cancer chemopreventive and anticancer activities of 7-Prenyloxycoumarins, such as umbelliprenin, found in some plants (Sahebkar & Iranshahi, 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 5,7,8-Trimethoxycoumarin are Trypanosoma cruzi and L. amazonensis , two types of parasites . These organisms are responsible for causing diseases such as Chagas disease and Leishmaniasis, respectively.

Mode of Action

This compound interacts with these parasites and inhibits their proliferation . The compound exerts its effects in a dose-dependent manner, with IC50 values of 25.5 μM and 57.7 μM against Trypanosoma cruzi and L. amazonensis, respectively .

Result of Action

The result of this compound’s action is the inhibition of the proliferation of Trypanosoma cruzi and L. amazonensis . This leads to a reduction in the number of these parasites, thereby alleviating the symptoms of the diseases they cause.

Analyse Biochimique

Biochemical Properties

5,7,8-Trimethoxycoumarin is known for its antiparasitic activity, with IC50 values of 25.5 μM and 57.7 μM against Trypanosoma cruzi and L. amazonensis, respectively

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of Trypanosoma cruzi and L. amazonensis in a dose-dependent manner . This suggests that this compound influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antiparasitic activity suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5,7,8-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXSDYNQKVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313133 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60796-65-8 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 5,7,8-Trimethoxycoumarin?

A1: this compound has been isolated from various plant sources. Some examples include the roots of Toddalia asiatica [], the roots of Zanthoxylum tingoassuiba [], and cold-pressed peel oils of Key and Persian lime, as well as grapefruit [].

Q2: Has this compound demonstrated any notable biological activities?

A2: While limited research is available specifically on this compound, studies indicate potential anti-HIV activity for this compound, along with other coumarins like O-methylcedrelopsin and isopimpinellin [].

Q3: How is this compound typically separated and purified from natural sources?

A4: High-speed counter-current chromatography (HS-CCC) has been successfully employed to isolate and purify this compound from complex mixtures like lime and grapefruit oils []. Additionally, a combination of linear gradient high-speed counter-current chromatography (LGCCC) and off-line two-dimensional (2D) CCC was effective in separating this compound from other coumarins present in the roots of Toddalia asiatica [].

Q4: What is the significance of identifying this compound in plants like Sapium sebiferum?

A5: The identification of this compound in the roots of Sapium sebiferum, along with other compounds, contributes to a better understanding of the chemical constituents of this plant []. This discovery paves the way for further research into the potential biological activities and applications of these compounds.

Q5: Are there any synthetic routes available for producing this compound?

A6: While the provided abstracts don't delve into specific synthetic procedures, a research paper title indicates the constitution and synthesis of this compound from a specific Ruta species []. This suggests that synthetic pathways have been explored for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

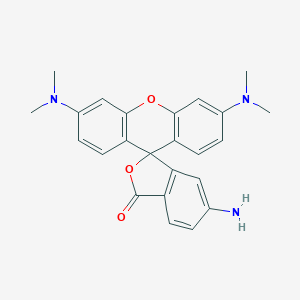

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

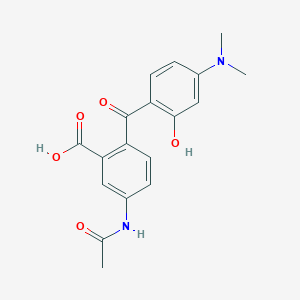

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

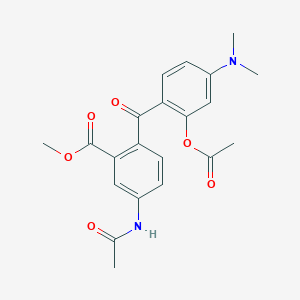

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)